molecular formula C21H21N7O B4626763 1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4626763
M. Wt: 387.4 g/mol
InChI Key: RJNXGMKSTFTQJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves multistep chemical reactions that often include the use of azides and the application of cycloaddition reactions, which are key to forming the triazole ring. Specific methodologies vary depending on the desired substituents and structural configurations. Although direct synthesis details for the exact compound are scarce, similar compounds are synthesized through strategies that might involve nucleophilic substitution reactions, followed by cyclization processes to form the triazole ring, and further functionalization to attach various groups (Shen et al., 2013).

Molecular Structure Analysis

Triazole compounds' molecular structure is characterized by the presence of a 1,2,3-triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This structure is crucial for the compound's reactivity and interaction with other molecules. The triazole ring can engage in hydrogen bonding and π-π interactions, which could be pivotal for its reactivity and potential applications. X-ray diffraction crystallography and NMR spectroscopy are common techniques used to elucidate these molecules' structure, revealing details such as ring conformations and substituent positions (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives are known for their versatility in chemical reactions, including nucleophilic substitution reactions, cycloadditions, and rearrangements. The triazole ring can act as both a nucleophile and electrophile, depending on the reaction conditions and the nature of the substituents. This versatility opens up a wide range of chemical transformations, leading to the synthesis of complex molecules. The triazole moiety's ability to engage in various chemical reactions makes it a valuable building block in organic synthesis (Albert & Trotter, 1979).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are influenced by the nature and position of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications. For instance, solubility in different solvents can affect its use in chemical syntheses or material science applications. Crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and stability of the compound (Goh et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide are shaped by its molecular structure. The electron-withdrawing or donating effects of the substituents can significantly affect the compound's reactivity. Triazole rings are known for their stability and resistance to hydrolysis, which can be advantageous in various chemical environments. The specific functional groups present in the compound dictate its reactivity towards acids, bases, reducing agents, and other reagents (Albert, 1972).

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Aperiodic Words on Three Symbols

This study relates to new triazole derivatives, highlighting their pharmacological properties, especially anti-convulsive activity, which suggests their potential for treating conditions such as epilepsy and agitation. These compounds, including various 1,2,3-triazole derivatives, represent a broad class of chemicals with valuable pharmacological properties (Shelton, 1981).

Cycloadditions of Lithium Alkynamides

Describes the conversion of 1-phenyl-1,2,3-triazoles with substituents at the 4-position into 5-lithio compounds, which undergo fragmentation and loss of nitrogen. This process and the subsequent cycloadditions showcase the chemical versatility of triazole derivatives in synthetic chemistry (Ghose & Gilchrist, 1991).

Molecular Rearrangements and Synthesis

Molecular Rearrangements of 4‐Iminomethyl‐1,2,3‐Triazoles

Discusses the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, demonstrating the influence of electronic properties on equilibrium positions. This work underlines the synthetic and mechanistic aspects of triazole chemistry, offering pathways for novel derivatives (L'abbé et al., 1990).

Synthesis of 2-Phenyl-4,5-Substituted Oxazoles

Details a copper-catalyzed intramolecular cyclization of functionalized enamides to produce 2-phenyl-4,5-substituted oxazoles. This method opens new avenues for the synthesis of triazole-related structures, demonstrating the compound's relevance in the synthesis of complex organic molecules (Kumar et al., 2012).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-13-5-10-19(14(2)11-13)28-16(4)20(24-26-28)21(29)23-17-6-8-18(9-7-17)27-15(3)12-22-25-27/h5-12H,1-4H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXGMKSTFTQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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